

6-Aminoindolin-2-one: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Aminoindolin-2-one

Cat. No.: B116108

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CAS Number: 150544-04-0

Molecular Formula: C₈H₈N₂O

Molecular Weight: 148.16 g/mol

IUPAC Name: 6-amino-1,3-dihydroindol-2-one

Introduction

6-Aminoindolin-2-one is a heterocyclic organic compound featuring a fused bicyclic system of a benzene ring and a pyrrolidin-2-one ring, with an amino group substituted at the 6-position. This molecule, also known as 6-aminooxindole, serves as a crucial building block and structural motif in medicinal chemistry and drug discovery. The indolin-2-one core is a privileged scaffold found in numerous biologically active compounds, most notably in a variety of kinase inhibitors used in oncology. The presence of the amino group at the 6-position provides a key site for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening and optimization. This guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of **6-Aminoindolin-2-one** for researchers, scientists, and drug development professionals.

Physicochemical and Spectral Data



A summary of the key physicochemical and spectral properties of **6-Aminoindolin-2-one** is presented in the table below. This data is essential for its characterization, handling, and use in experimental settings.

Property	Value	Reference
CAS Number	150544-04-0	[1][2]
Molecular Formula	C ₈ H ₈ N ₂ O	[1]
Molecular Weight	148.16 g/mol	[1]
IUPAC Name	6-amino-1,3-dihydroindol-2- one	[1]
Boiling Point	394.3 °C (Predicted)	
Density	1.3 g/cm ³ (Predicted)	_
¹ H NMR (DMSO-d ₆)	Data not available in search results	
¹³ C NMR (DMSO-d ₆)	Data not available in search results	
Solubility	Specific quantitative data not available	_
Appearance	Data not available in search results	_

Molecular Structure

The molecular structure of **6-Aminoindolin-2-one** consists of an aromatic six-membered ring fused to a five-membered lactam ring. The amino group is attached to the C6 position of the benzene ring.

SMILES: NC1=CC2=C(C=C1)C(C(N2)=O)

InChI Key: OCOCBVKMMMIDLI-UHFFFAOYSA-N[1]



Experimental Protocols Synthesis of 6-Aminoindolin-2-one

A common synthetic route to **6-Aminoindolin-2-one** involves the reduction of the corresponding nitro-substituted precursor, 6-nitroindolin-2-one. A detailed experimental protocol is as follows:

Materials:

- 6-nitroindolin-2-one
- Iron powder (Fe)
- Ammonium chloride (NH₄Cl)
- Ethanol (EtOH)
- Water (H₂O)
- Ethyl acetate (EtOAc)
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a suspension of 6-nitroindolin-2-one (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq).
- Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction (typically after 2-4 hours), cool the mixture to room temperature.
- Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.



- Concentrate the filtrate under reduced pressure to remove the ethanol.
- Extract the aqueous residue with ethyl acetate (3 x volume).
- Combine the organic layers and wash with brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 6-Aminoindolin-2one.

Note: The specific quantities and reaction conditions may need to be optimized based on the scale of the reaction.

Biological Relevance and Signaling Pathways

The indolin-2-one scaffold is a cornerstone in the design of kinase inhibitors. Derivatives of this core structure have been successfully developed into clinically approved drugs that target various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

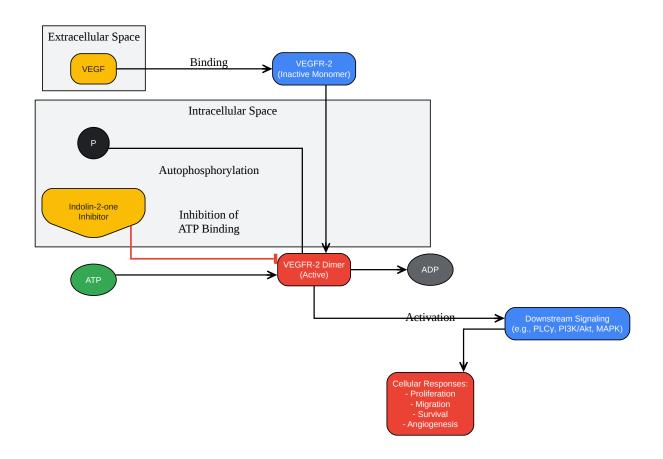
One of the most critical signaling pathways targeted by indolin-2-one derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

VEGFR-2 Signaling Pathway and Inhibition by Indolin-2one Derivatives

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling events.

Below is a simplified representation of the VEGFR-2 signaling pathway and the point of intervention for indolin-2-one-based inhibitors.





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VEGFR-2 signaling and inhibition.

As depicted in the diagram, indolin-2-one derivatives typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking the entire signaling cascade. This inhibition of angiogenesis is a proven strategy in cancer therapy. **6- Aminoindolin-2-one** serves as a versatile starting material for the synthesis of such inhibitors,



where the amino group can be functionalized to explore the chemical space around the kinase active site to achieve high potency and selectivity.

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References

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- To cite this document: BenchChem. [6-Aminoindolin-2-one: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116108#6-aminoindolin-2-one-cas-number-and-molecular-structure]

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